N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE
Overview
Description
N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a benzyl group, an isopropyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves the reaction of 4-aminophenylacetamide with benzyl isopropyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites or the disruption of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-{4-[BENZYLOXY]PHENYL}ACETAMIDE: Similar structure but with a benzyloxy group instead of a benzyl isopropyl sulfonyl group.
N-{4-[METHOXY]PHENYL}ACETAMIDE: Contains a methoxy group instead of a benzyl isopropyl sulfonyl group.
N-{4-[BENZYL]PHENYL}ACETAMIDE: Lacks the isopropyl sulfonyl group.
Uniqueness
N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to the presence of both benzyl and isopropyl sulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[benzyl(propan-2-yl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(2)20(13-16-7-5-4-6-8-16)24(22,23)18-11-9-17(10-12-18)19-15(3)21/h4-12,14H,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMXAQZVRTZPKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161822 | |
Record name | N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330468-76-3 | |
Record name | N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330468-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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